7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Description
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione is a purine-2,6-dione derivative with a fluorinated benzyl group at position 7, methyl groups at positions 1 and 3, and a piperazine moiety at position 8. The 4-fluorophenylmethyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the piperazine substituent could improve solubility and bioavailability .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-3-5-13(19)6-4-12)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWYUFWXGSLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of 397.45 g/mol. The IUPAC name is this compound. Its structure includes a piperazine moiety and a fluorophenyl group which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN5O2 |
| Molecular Weight | 397.45 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Intermediate : The piperazine ring is synthesized through the reaction of piperazine with appropriate halides.
- Fluorination : The introduction of the fluorophenyl group is achieved via nucleophilic substitution reactions.
- Purine Derivative Formation : The final coupling reaction involves the formation of the purine structure through various cyclization methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperazine moiety enhances its binding affinity to various biological targets, potentially modulating their activity.
Anticholinergic Activity
Research indicates that derivatives containing the piperazine structure exhibit significant anticholinergic properties. For instance, compounds derived from 4-fluorobenzylpiperazine have shown efficacy as acetylcholinesterase (AChE) inhibitors, which are crucial for treating conditions like Alzheimer's disease .
Anticancer Properties
Studies have demonstrated that certain derivatives of this compound possess antiproliferative effects against various cancer cell lines. In vitro assays revealed that modifications to the piperazine structure can enhance cytotoxicity against breast and colon cancer cells .
Case Studies
- Alzheimer's Disease Research : A study evaluated the efficacy of 4-(4-fluorobenzyl)piperazine derivatives as AChE inhibitors, showing promising results where some compounds exhibited higher inhibitory activity than established drugs like neostigmine .
- Tyrosinase Inhibition : Another investigation focused on the inhibition of tyrosinase by compounds featuring the fluorobenzylpiperazine moiety. One derivative demonstrated an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating strong potential for treating hyperpigmentation disorders .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. Studies have demonstrated its efficacy against various cancer cell lines. For instance, it has shown notable anti-proliferative effects against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: National Cancer Institute Evaluation
The compound was evaluated by the National Cancer Institute (NCI) using a single-dose assay across a panel of approximately sixty cancer cell lines. Results indicated a significant average cell growth inhibition rate, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
This compound has also been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes as they help increase insulin levels and decrease glucagon secretion . The structure-activity relationship studies suggest that modifications to the piperazine moiety can enhance inhibitory activity, making it a target for further development in diabetes therapeutics.
Neuropharmacology
In neuropharmacology, compounds with similar structures have been investigated for their potential neuroprotective effects. The piperazine ring is known for its role in various neurotransmitter systems, suggesting that this compound may influence serotonin or dopamine pathways, which are critical in treating mood disorders and schizophrenia . Further studies are warranted to explore these effects comprehensively.
Synthesis and Structural Variations
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the 7-position of the purine ring have been shown to affect both potency and selectivity against different biological targets . A systematic approach to synthesizing these derivatives can lead to improved therapeutic agents.
Pharmacokinetic Studies
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial assessments have indicated favorable drug-like properties, including solubility and permeability, which are critical for oral bioavailability . These properties make it a suitable candidate for further development as a pharmaceutical agent.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a class of purine-2,6-diones with diverse substitutions at positions 7 and 8. Key structural analogs include:
Key Structural and Functional Differences
Position 7 Modifications: The target compound’s 4-fluorobenzyl group at position 7 contrasts with analogs featuring smaller substituents (e.g., 2-hydroxyethyl in etophylline ) or bulkier groups (e.g., 3-phenylpropyl in ). Fluorination likely enhances metabolic stability and target binding compared to non-halogenated analogs.
Conversely, the 4-fluorophenylamino group in replaces the piperazine ring, reducing basicity and possibly altering receptor selectivity.
Physicochemical Implications :
- The piperazine moiety in the target compound increases molecular weight (~399 g/mol) compared to simpler derivatives like etophylline (224 g/mol) . This may affect pharmacokinetics, such as absorption and half-life.
- Lipophilicity : Fluorinated benzyl groups (logP ~2.5–3.0) likely make the target compound more lipophilic than hydroxyethyl-substituted analogs (logP ~1.5–2.0) .
Pharmacological Considerations (Inferred from Structural Features)
- Adenosine Receptor Affinity: Piperazine-containing purine derivatives often exhibit adenosine A₁/A₂A receptor modulation. The target compound’s fluorobenzyl group may enhance A₂A selectivity over non-fluorinated analogs .
- PDE Inhibition : Etophylline’s xanthine core is associated with PDE4 inhibition. The target compound’s bulkier substituents might shift activity toward PDE5 or PDE7 isoforms .
- Solubility and Bioavailability : The 4-(2-hydroxyethyl)piperazinyl analog ( ) likely has higher aqueous solubility than the target compound due to the hydroxyethyl group, which could translate to better oral absorption.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione, and how can purity be optimized?
- Methodological Answer : Begin with a nucleophilic substitution reaction at the purine C8 position, substituting a leaving group (e.g., chloride) with piperazine. Introduce the 4-fluorobenzyl moiety via alkylation or Suzuki coupling. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water improves purity. Monitor reactions using HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) mobile phase to track intermediates . Final purity ≥98% can be confirmed via NMR (e.g., absence of residual solvents in H-NMR) and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- Structural Confirmation : Use H-NMR and C-NMR to verify substituent positions (e.g., piperazine integration, fluorophenyl coupling patterns). Compare with spectral data of analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione .
- Stability Testing : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation products via LC-MS with a C18 column and UV detection at 254 nm .
Q. How should initial pharmacological screening assays be designed to evaluate this compound’s bioactivity?
- Methodological Answer : Use a tiered approach:
- In vitro binding assays : Screen for adenosine receptor (A, A, A, A) affinity using competitive radioligand binding (e.g., H-CCPA for A). Include reference compounds like 8-phenylxanthine derivatives for comparison .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with receptor subtypes.
- Cytotoxicity screening : Use MTT assays on human hepatocytes (e.g., HepG2) to assess preliminary safety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with adenosine receptors, and what validation steps are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model the compound into the adenosine A receptor (PDB: 3REY). Focus on hydrogen bonding with Asn253 and hydrophobic interactions with Phe167.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate predictions by comparing calculated binding free energies (MM/PBSA) with experimental IC values from radioligand assays .
- Mutagenesis Validation : Engineer receptor mutants (e.g., Asn253Ala) to confirm critical interactions via functional cAMP assays .
Q. What experimental strategies resolve contradictions in data between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral administration in rodents. Correlate exposure levels (AUC, C) with efficacy endpoints.
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and identify metabolites using high-resolution LC-QTOF-MS. Test major metabolites for receptor activity .
- Species-Specific Differences : Compare receptor homology (e.g., human vs. rat A) and repeat binding assays across species .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for adenosine receptor subtypes?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 3-chlorophenyl, vary piperazine with pyrrolidine).
- SAR Table :
| Substituent | A IC (nM) | A IC (nM) | Selectivity Ratio (A/A) |
|---|---|---|---|
| 4-Fluorophenyl | 120 ± 15 | 25 ± 3 | 4.8 |
| 3-Chlorophenyl | 95 ± 10 | 18 ± 2 | 5.3 |
- Crystallography : Co-crystallize high-selectivity analogs with A to identify critical interactions .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 7.4) and analyze photoproducts via LC-MS.
- Biotic Degradation : Use OECD 301D respirometry tests with activated sludge to measure biodegradation over 28 days.
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
